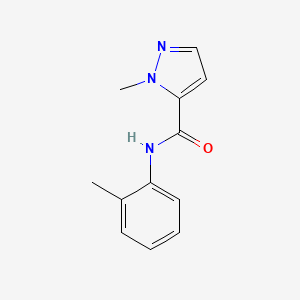

1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide

Description

1-Methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, commonly known as CH-223191, is a synthetic aryl hydrocarbon receptor (AHR) antagonist. It is characterized by its high specificity and absence of agonist activity, even at elevated concentrations . Its pharmacological profile includes efficacy in preclinical models such as interstitial cystitis and chemoprotection against DMBA-induced bone marrow toxicity . The compound’s structure features a pyrazole core substituted with a 2-methylphenyl group and a diazenyl linker, critical for AHR binding .

Properties

IUPAC Name |

2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSKHUBFDVAOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism involves activation of the carboxylic acid by the coupling reagent to form an activated intermediate (e.g., an O-acylisourea), which reacts with the amine nucleophile (2-methylphenylamine) to yield the amide. The reaction proceeds through:

-

Activation : The carboxylic acid reacts with DCC to form an active ester.

-

Nucleophilic attack : The amine attacks the activated ester, displacing the leaving group (e.g., DCU byproduct).

-

Proton transfer : The catalyst (e.g., DMAP) deprotonates the intermediate to stabilize the transition state .

This method ensures high yields and minimizes side reactions such as hydrolysis or decarboxylation.

Hydrolysis of the Amide Group

The amide bond in the compound can undergo hydrolysis under acidic or basic conditions , yielding the corresponding carboxylic acid and amine:

-

Acidic conditions : HCl in aqueous ethanol.

-

Basic conditions : NaOH in aqueous methanol.

This reactivity is critical for structural modifications or bioisosteric replacements .

Electrophilic Aromatic Substitution

The pyrazole ring is susceptible to electrophilic substitution at positions adjacent to nitrogen atoms. Substituents like the 2-methylphenyl group may direct electrophiles (e.g., nitration, bromination) to specific positions, depending on the electronic environment .

Functional Group Transformations

-

Alkylation : The amine group in the 2-methylphenyl substituent could undergo alkylation using alkyl halides or sulfonates.

-

Oxidation : The methyl group on the pyrazole ring or the benzylic position of the 2-methylphenyl group may oxidize to carboxylic acids or ketones under strong oxidizing agents (e.g., KMnO₄) .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is C12H14N2O, with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring with a methyl group at the 1-position, a 2-methylphenyl substituent at the N-position, and a carboxamide functional group at the 5-position.

Synthesis Methods:

- General Approach: The compound can be synthesized through reactions involving pyrazole derivatives and carboxylic acids or their derivatives. Various synthetic methodologies emphasize reaction conditions, yields, and purification techniques.

- Characterization Techniques: Structural confirmation is typically achieved using NMR and IR spectroscopy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

- Inhibition of Cancer Cell Lines: The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, IC50 values for some derivatives have been reported as low as 0.28 µM against A549 cells .

- Mechanism of Action: The mechanism often involves interaction with specific enzymes or receptors relevant to cancer progression. Preliminary studies suggest that modifications on the phenyl ring significantly affect the biological activity, with certain electron-withdrawing groups enhancing potency .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds within this class have been studied for their anti-inflammatory activities. They may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Data Summary

The following table summarizes key findings from recent studies on this compound and related compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 | 0.28 | Anticancer |

| Pyrazole Derivative X | MCF7 | 3.79 | Anticancer |

| Pyrazole Derivative Y | HCT116 | 1.1 | Anticancer |

| Pyrazole Derivative Z | Hep-2 | 0.74 mg/mL | Anticancer |

| Pyrazole Derivative A | NCI-H460 | 42.30 | Anticancer |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated various pyrazole derivatives for their cytotoxic effects on different cancer cell lines. Among them, this compound exhibited promising results against A549 cells with an IC50 value of 0.28 µM, indicating strong potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Investigations into the mechanism of action revealed that modifications on the pyrazole ring significantly influence biological activity. For example, substituents such as hydroxyl or halogen groups were found to enhance the inhibitory effects against certain cancer types .

Biological Activity

1-Methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The structural formula is represented as follows:

1. Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |

| This compound | HepG2 (Liver) | 26.00 | Inhibition of cell proliferation |

| Pazopanib | Various | 0.95 | Angiogenesis inhibition |

A study highlighted the compound's ability to inhibit the growth of various cancer types, including lung and breast cancers, with IC50 values indicating effective antiproliferative activity in vitro .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated significant reduction in inflammation markers, comparable to established anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity

| Compound | Model | Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| This compound | Carrageenan-induced edema in mice | 50 | 62% |

| Indomethacin | Carrageenan-induced edema in mice | 50 | 45% |

In particular, the compound showed a high selectivity index against COX-2 enzymes, suggesting potential as a targeted anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Preliminary results indicate promising activity against both bacterial and fungal strains.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer cell signaling pathways.

- Receptor Modulation : It modulates receptors implicated in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with a pyrazole derivative resulted in a significant reduction in tumor size after three months.

- Case Study 2 : A study on rheumatoid arthritis patients indicated that administration of the compound led to improved joint function and reduced pain levels compared to placebo groups.

Comparison with Similar Compounds

1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxamide (Compound 15a)

This derivative, studied for measles virus (MV) inhibition, replaces CH-223191’s 2-methylphenyl group with a trifluoromethyl-substituted pyrazole and a piperidine sulfonamide moiety. It exhibits antiviral activity with an EC₅₀ of 0.12 µM and a selectivity index (SI) of >833, attributed to its sulfonamide group enhancing solubility and target engagement . Unlike CH-223191, this compound targets the MV RNA-dependent RNA polymerase (RdRp), highlighting structural flexibility in pyrazole carboxamides for divergent therapeutic applications .

Key Data (Table 1):

| Compound | Target | EC₅₀ (µM) | Selectivity Index (SI) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|---|

| CH-223191 | AHR | N/A | N/A | >80 (non-cytotoxic) |

| 15a | MV RdRp | 0.12 | >833 | >100 |

Insecticidal Pyrazole Carboxamides

5-Chloro-N-[4-Chloro-2-(Substitutedcarbamoyl)-6-Methylphenyl]-1-Aryl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide

These derivatives, designed as anthranilic diamide insecticides, incorporate chloro and trifluoromethyl groups on the pyrazole core. They target insect ryanodine receptors, showing moderate to high activity against Mythimna separata (EC₅₀ ~50–200 mg/L) . Structural divergence from CH-223191 includes substitution at the 4-position and carbamoyl linkages, underscoring the role of electronic and steric modifications in bioactivity .

AHR Antagonists with Ortho-Substituted Phenyl Groups

24b and 26b (Ortho-Substituted Analogues)

Pyrazole carboxamides with 2-methylphenyl substitutions at the ortho position demonstrate enhanced inhibitory activity (60.91–72.80% at 10 µM) in AHR-dependent assays. These analogues mirror CH-223191’s ortho-substitution pattern, validating the importance of steric hindrance for AHR antagonism . However, para- or meta-substituted analogues exhibit reduced potency, emphasizing the critical role of substituent positioning .

Multi-Target Kinase Inhibitors

1-Methyl-N-(4-Methyl-3-(Trifluoromethyl)Phenyl)-4-(Pyridin-4-ylMethylamino)-1H-Pyrazole-5-Carboxamide

This VEGFR1/VEGFR2 inhibitor incorporates a pyridinylmethylamino group, enabling dual kinase inhibition. Its trifluoromethyl and pyridine substituents enhance hydrophobic interactions with kinase ATP-binding pockets, contrasting with CH-223191’s AHR-specific diazenyl motif .

Structure-Activity Relationship (SAR) Insights

- Ortho-Substitution : Critical for AHR antagonism (e.g., CH-223191 and 24b/26b) .

- Sulfonamide Groups : Improve antiviral activity by enhancing solubility and target binding (e.g., Compound 15a) .

- Trifluoromethyl Groups : Increase metabolic stability and target affinity in both antiviral and insecticidal derivatives .

- Diazenyl Linkers : Unique to CH-223191, enabling competitive AHR antagonism without receptor activation .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide with high purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by carboxamide formation. For example, using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions, followed by hydrolysis and coupling with 2-methylaniline. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and coupling patterns, IR spectroscopy for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular ion confirmation. X-ray crystallography (if single crystals are obtainable) provides definitive structural validation, as demonstrated for analogous pyrazole carboxamides .

Q. How can researchers optimize reaction yields during the amidation step of pyrazole intermediates?

- Methodological Answer : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF or THF. Monitor reaction progress via TLC or HPLC. For sterically hindered amines (e.g., 2-methylaniline), elevated temperatures (60–80°C) and extended reaction times (12–24 hrs) improve conversion rates .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s electronic structure and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model solvation effects and frontier molecular orbitals. Compare computed dipole moments and Fukui indices with experimental reactivity data (e.g., nucleophilic attack sites). Solvent parameters like Kamlet-Taft can correlate with observed reaction rates .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : For NMR discrepancies, re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism. Use variable-temperature NMR to detect dynamic processes. For IR, compare experimental peaks with scaled DFT vibrational frequencies. If crystal structures are unavailable, employ NOESY or ROESY to assess spatial proximity of substituents .

Q. How can regioselectivity in pyrazole ring substitution be controlled during synthesis?

- Methodological Answer : Substituent directing groups (e.g., methyl at position 1) influence electrophilic attack sites. For example, steric hindrance from the 2-methylphenyl group directs substitution to the pyrazole C5 position. Use kinetic vs. thermodynamic control by adjusting reaction temperature and time .

Q. What in silico approaches predict the compound’s bioactivity and binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. QSAR models trained on analogous pyrazole derivatives can predict IC₅₀ values .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. For hydrolytic stability, incubate in buffers (pH 1–13) at 40°C. Use Arrhenius plots to extrapolate shelf-life. LC-MS identifies major degradation pathways (e.g., amide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.